molecular formula C11H10N2 B1616079 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole CAS No. 42076-29-9

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

Cat. No.: B1616079
CAS No.: 42076-29-9
M. Wt: 170.21 g/mol
InChI Key: BVJTXVFAGWQFSW-UHFFFAOYSA-N
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Description

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is an organic compound belonging to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with a methyl group at the second position and a prop-2-yn-1-yl group at the first position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the N-alkylation of 2-methyl-1H-benzo[d]imidazole with propargyl bromide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like toluene or dimethylformamide. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysis can be employed to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can induce oxidative stress or disrupt cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-1-prop-2-ynylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJTXVFAGWQFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356254
Record name 2-methyl-1-prop-2-ynylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42076-29-9
Record name 2-Methyl-1-(2-propyn-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42076-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-prop-2-ynylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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